(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[4-[[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O8S3/c1-3-37-16-15-30-21-10-9-20(40(26,33)34)17-22(21)39-24(30)27-23(31)18-5-7-19(8-6-18)41(35,36)29-13-11-28(12-14-29)25(32)38-4-2/h5-10,17H,3-4,11-16H2,1-2H3,(H2,26,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLCGGBENVPERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 463.52 g/mol. Its structural complexity is attributed to the presence of thiazole and sulfonamide moieties, which are known for their biological significance.
Antitumor Activity
Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. A study synthesized several pyridopyrimidinone-thiazole hybrids, revealing that compounds with aromatic substitutions showed enhanced cytotoxicity against MCF-7 and HeLa cell lines, particularly noting that derivatives with chlorophenyl groups exhibited the highest potency .
| Compound | Cell Line | Cytotoxicity (IC50 μM) |
|---|---|---|
| K5 | MCF-7 | 5.0 |
| K5 | HeLa | 3.0 |
The proposed mechanism of action involves the inhibition of critical cellular pathways associated with tumor growth and proliferation. The sulfonamide group in the compound is believed to interfere with carbonic anhydrase activity, thereby affecting pH regulation within tumor microenvironments, which is crucial for cancer cell survival .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME):
| Parameter | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Half-life | 6 hours |
| Metabolism | Hepatic |
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results indicated that specific modifications to the thiazole ring significantly enhance antitumor activity, suggesting a structure-activity relationship that could guide future drug design .
- Cardiovascular Effects : Another investigation highlighted the influence of sulfonamide derivatives on cardiovascular parameters, emphasizing their potential role in modulating perfusion pressure through calcium channel inhibition .
Scientific Research Applications
The compound (Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic molecule with potential applications in various scientific research fields. This article will explore its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses.
Medicinal Chemistry
The compound's structural features suggest it could be an effective lead compound in drug discovery. The presence of the sulfonamide group is significant due to its known biological activities, including antibacterial and antitumor properties.
Potential Mechanisms of Action:
- Inhibition of specific enzymes or receptors involved in disease pathways.
- Antimicrobial activity through interference with bacterial folic acid synthesis.
Pharmacology
Research indicates that compounds similar to this one may have pharmacological effects that warrant further investigation. For instance, studies have shown that piperazine derivatives can exhibit:
- Antidepressant effects
- Antipsychotic properties
- Modulation of neurotransmitter systems
Case Studies:
A study on related piperazine compounds highlighted their ability to bind to serotonin receptors, suggesting potential use in treating mood disorders. Another investigation into sulfonamide derivatives demonstrated their efficacy against various cancer cell lines, indicating that this compound may have similar properties.
Therapeutic Uses
Given its complex structure, this compound may find applications in treating:
- Cancer: Due to the presence of the benzo[d]thiazole moiety, which has been associated with anticancer activity.
- Infectious Diseases: The sulfonamide component suggests potential use as an antibiotic or antimicrobial agent.
Research Findings:
Recent studies have indicated that compounds with similar structures can inhibit tumor growth in vitro and in vivo, providing a basis for further exploration of this compound's anticancer potential.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Primary Application |
|---|---|---|
| Compound A | Sulfonamide, Piperazine | Antimicrobial |
| Compound B | Benzothiazole, Carbamate | Anticancer |
| Compound C | Piperazine, Alkyl chain | Antidepressant |
Table 2: Mechanisms of Action
| Mechanism | Description | Related Compounds |
|---|---|---|
| Enzyme Inhibition | Interferes with enzyme function | Sulfonamides |
| Receptor Binding | Modulates neurotransmitter receptors | Piperazine derivatives |
| Antimicrobial | Disrupts bacterial metabolism | Sulfanilamide |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety exhibits nucleophilic reactivity at its secondary amines, enabling alkylation or acylation under controlled conditions.
-
Example Reaction :
| Parameter | Details | Source |
|---|---|---|
| Solvent Preference | Toluene, DMF | |
| Base Compatibility | NaH, K₂CO₃ | |
| Yield Optimization | 60–80% with excess alkylating agent |
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis to yield carboxylic acid derivatives, critical for further derivatization.
-
Example Reaction :
| Hydrolysis Pathway | Conditions | Byproducts | Source |
|---|---|---|---|
| Basic Hydrolysis | NaOH/MeOH, 80°C, 5 hr | Ethanol | |
| Acidic Hydrolysis | HCl/H₂O (limited use) | – |
Sulfonamide Group Reactivity
The sulfamoyl group (-SO₂NH₂) participates in condensation or substitution reactions, particularly with electrophiles.
-
Example Reaction :
Key Data :
-
Activation energy for sulfonamide chlorination: ~45 kJ/mol (estimated via DFT calculations on analogs) .
-
Stability of intermediates: Sulfonyl chloride derivatives are moisture-sensitive and require immediate use.
Carbamoyl Group Reactivity
The (Z)-configured carbamoyl group (-NH-C=O) exhibits stereospecific hydrogen-bonding interactions, influencing its participation in cycloadditions or tautomerization.
-
Example Reaction :
Notable Observations :
-
Tautomerization to the (E)-isomer under acidic conditions alters reactivity profiles.
-
Steric hindrance from the 2-ethoxyethyl group slows down electrophilic attacks at the carbamoyl nitrogen .
Photochemical and Thermal Stability
The compound demonstrates moderate photostability but degrades under prolonged UV exposure (>300 nm). Thermal decomposition occurs above 200°C, releasing SO₂ and CO₂.
| Stability Parameter | Conditions | Degradation Products | Source |
|---|---|---|---|
| Photodegradation | UV light (λ = 254 nm), 24 hr | Benzoic acid derivatives | |
| Thermal Decomposition | 200°C, inert atmosphere | SO₂, CO₂, piperazine fragments |
Metal-Catalyzed Coupling Reactions
The benzo[d]thiazole ring engages in Suzuki-Miyaura couplings at the 6-sulfamoyl position when functionalized with boronates.
-
Example Reaction :
Optimized Parameters :
Acid-Base Behavior
The piperazine nitrogen (pKa ≈ 6.8) and sulfonamide (pKa ≈ 10.2) govern solubility and ionizability:
Q & A
Q. What are the key steps in synthesizing the compound, and how are reaction conditions optimized for yield?
The synthesis involves multi-step reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) for heterocyclic ring formation, followed by sulfonylation and carbamoylation. Critical steps include maintaining anhydrous conditions for sensitive intermediates and optimizing temperature (e.g., 50°C for 16 hours in THF/water mixtures). Yield optimization often requires stoichiometric adjustments (e.g., 1.3 equiv of ethynylbenzene) and catalyst loading (0.2 equiv CuSO₄ with sodium ascorbate as a reductant) .
Q. Which purification techniques are effective for isolating the compound?
Flash chromatography using silica gel with gradient elution (cyclohexane/ethyl acetate, 0–100% ethyl acetate over 20 column volumes) is standard. Dry loading with Celite improves separation efficiency. Purity is confirmed via TLC (Rf = 0.30 in cyclohexane/ethyl acetate 1:2) and NMR analysis .
Q. What spectroscopic methods confirm the structure and purity?
- 1H/13C NMR : Assignments include aromatic protons (δ = 7.37–8.86 ppm) and sulfamoyl groups (δ = 14.28 ppm for exchangeable NH).
- HRMS : Exact mass confirmation (e.g., [M]+ calculated 236.0805 vs. observed 236.0807).
- IR : Key stretches for sulfonamide (1356 cm⁻¹), carbonyl (1670 cm⁻¹), and thiazole rings (1541 cm⁻¹) .
Q. What solubility and formulation considerations are critical for in vitro assays?
The compound’s solubility varies with pH and solvent polarity. DMSO is commonly used for stock solutions (10–50 mM), while aqueous buffers (pH 7.4) require co-solvents like ethanol (<5% v/v). LogP predictions (via PubChem) and experimental ESOL Log S values guide formulation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize multi-step synthesis?
DoE integrates variables like temperature, catalyst loading, and solvent ratios to identify statistically significant factors. For example, Bayesian optimization can prioritize reaction parameters (e.g., CuAAC yield maximization) with fewer experimental runs. Flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable real-time monitoring and continuous optimization .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks)?
Contradictions may arise from residual solvents, byproducts, or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals.
- LC-MS/MS : Detect low-abundance impurities (e.g., sulfonic acid derivatives).
- pH-dependent studies : Assess tautomeric shifts in the benzo[d]thiazole ring .
Q. What computational methods aid in modifying functional groups for enhanced bioactivity?
- Molecular docking : Predict binding affinities to target proteins (e.g., sulfamoyl group interactions with carbonic anhydrase).
- DFT calculations : Optimize geometries for Z/E isomer stability.
- Machine learning : Train models on high-throughput datasets to predict solubility or metabolic stability .
Q. How to assess stability under varying storage and experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- HPLC-UV monitoring : Track degradation products (e.g., piperazine ring oxidation).
- Karl Fischer titration : Measure hygroscopicity in solid-state storage .
Methodological Tables
Q. Table 1: Key Reaction Optimization Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 45–55°C (CuAAC step) | |
| Catalyst Loading | 0.2–0.3 equiv CuSO₄ | |
| Solvent Ratio (THF:H₂O) | 1:1 (v/v) | |
| Gradient Elution | 0–100% EtOAc in 20 CV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
